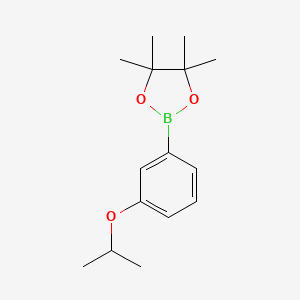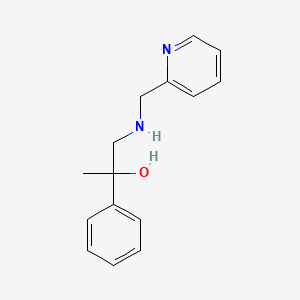![molecular formula C16H26BF3O2 B12093479 formic acid;trifluoroborane;(1R,2R,7S,9S)-3,3,7-trimethyl-8-methylidenetricyclo[5.4.0.02,9]undecane CAS No. 68855-38-9](/img/structure/B12093479.png)
formic acid;trifluoroborane;(1R,2R,7S,9S)-3,3,7-trimethyl-8-methylidenetricyclo[5.4.0.02,9]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formic acid;trifluoroborane;(1R,2R,7S,9S)-3,3,7-trimethyl-8-methylidenetricyclo[5.4.0.02,9]undecane is a complex organic compound with a unique structure. This compound is notable for its combination of formic acid, trifluoroborane, and a tricyclic hydrocarbon framework. The presence of these functional groups and structural elements makes it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of formic acid;trifluoroborane;(1R,2R,7S,9S)-3,3,7-trimethyl-8-methylidenetricyclo[5.4.0.02,9]undecane involves multiple steps. One common method includes the reaction of formic acid with trifluoroborane to form a stable complex. This is followed by the introduction of the tricyclic hydrocarbon framework through a series of organic reactions, including cyclization and alkylation. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Formic acid;trifluoroborane;(1R,2R,7S,9S)-3,3,7-trimethyl-8-methylidenetricyclo[5.4.0.02,9]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogens for substitution reactions. The conditions for these reactions vary but often involve specific solvents, controlled temperatures, and sometimes the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Formic acid;trifluoroborane;(1R,2R,7S,9S)-3,3,7-trimethyl-8-methylidenetricyclo[5.4.0.02,9]undecane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of formic acid;trifluoroborane;(1R,2R,7S,9S)-3,3,7-trimethyl-8-methylidenetricyclo[5.4.0.02,9]undecane involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetoacetate: A similar compound used in organic synthesis with a different functional group arrangement.
Acetylacetone: Another compound with similar reactivity but different structural features.
Uniqueness
Formic acid;trifluoroborane;(1R,2R,7S,9S)-3,3,7-trimethyl-8-methylidenetricyclo[5.4.0.02,9]undecane is unique due to its combination of formic acid, trifluoroborane, and a tricyclic hydrocarbon framework. This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds.
Propiedades
Número CAS |
68855-38-9 |
|---|---|
Fórmula molecular |
C16H26BF3O2 |
Peso molecular |
318.2 g/mol |
Nombre IUPAC |
formic acid;trifluoroborane;(1R,2R,7S,9S)-3,3,7-trimethyl-8-methylidenetricyclo[5.4.0.02,9]undecane |
InChI |
InChI=1S/C15H24.CH2O2.BF3/c1-10-11-6-7-12-13(11)14(2,3)8-5-9-15(10,12)4;2-1-3;2-1(3)4/h11-13H,1,5-9H2,2-4H3;1H,(H,2,3);/t11-,12-,13-,15-;;/m1../s1 |
Clave InChI |
HOKLZFKWIGQGKB-RBSNQCIISA-N |
SMILES isomérico |
B(F)(F)F.C[C@]12CCCC([C@H]3[C@H]1CC[C@@H]3C2=C)(C)C.C(=O)O |
SMILES canónico |
B(F)(F)F.CC1(CCCC2(C3C1C(C2=C)CC3)C)C.C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3,5-Dihydroxyphenyl)-5,11,19-tris(4-hydroxyphenyl)-6-oxapentacyclo[10.7.0.02,10.03,7.013,18]nonadeca-2(10),3(7),8,13(18),14,16-hexaene-9,15,17-triol](/img/structure/B12093399.png)













